N-(4-甲氧基苯基)-2-氧代-1-[[3-(三氟甲基)苯基]甲基]吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a trifluoromethylphenyl group, and a pyridine ring. These groups are common in many pharmaceutical and agrochemical compounds .
Synthesis Analysis
The synthesis of such compounds often involves several steps, including the formation of the pyridine ring and the introduction of the various substituents . The exact synthesis would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the methoxyphenyl group, and the trifluoromethylphenyl group . The presence of these groups would likely confer unique physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the various functional groups could allow for a variety of reactions to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is often associated with increased stability and lipophilicity, which can enhance the bioavailability of pharmaceutical compounds .科学研究应用
激酶抑制
一项研究已将取代的 N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-羧酰胺确定为有效的和选择性的 Met 激酶抑制剂。这些化合物包括结构类似于 N-(4-甲氧基苯基)-2-氧代-1-[[3-(三氟甲基)苯基]甲基]吡啶-3-羧酰胺的类似物,表现出优异的体内功效和良好的药代动力学特征,由于其显着的肿瘤抑制特性而进入 I 期临床试验 (G. M. Schroeder 等,2009)。
细胞毒性研究
对新化合物细胞毒活性的研究导致了 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-羧酰胺的合成,突出了这些分子在靶向癌细胞中的潜力。这些化合物针对艾氏腹水癌 (EAC) 细胞评估了它们的体外细胞毒活性,为进一步探索相关化学实体用于癌症治疗奠定了基础 (Ashraf S. Hassan 等,2014)。
新型杂环系统
已经记录了从氨基萘啶酮合成新型并环产物,包括 2-(4-甲氧基苯基)-1-氧代-1,2-二氢-1,6-萘啶-4-羧酰胺等化合物。这些研究不仅探索了导致新型杂环系统的化学反应,还深入了解了这些化合物在药物开发中的潜在应用 (L. Deady 和 Shane M. Devine,2006)。
作用机制
未来方向
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3/c1-29-17-9-7-16(8-10-17)25-19(27)18-6-3-11-26(20(18)28)13-14-4-2-5-15(12-14)21(22,23)24/h2-12H,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOZBEPKJWEJBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。